2-Isopropylfuran

Vue d'ensemble

Description

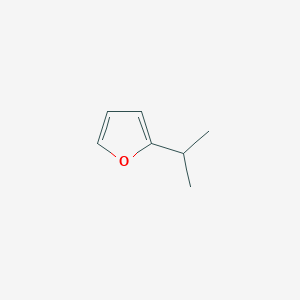

2-Isopropylfuran is an organic compound with the molecular formula C7H10O

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Isopropylfuran can be synthesized through various methods. One common approach involves the alkylation of furan with isopropyl halides in the presence of a strong base. Another method includes the cyclization of suitable precursors under acidic or basic conditions to form the furan ring with an isopropyl substituent at the 2-position .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the selective formation of the desired product. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Hydrogen Atom Abstraction by Molecular Oxygen

2-Isopropylfuran undergoes hydrogen atom abstraction from allylic C–H bonds by triplet molecular oxygen (³O₂), a critical initiation step in combustion and oxidation processes. Computational studies using G4 theory and transition state theory reveal the following:

| Reaction | Barrier Height (kJ/mol) | Temperature Range (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| This compound + ³O₂ → Products | 145.0 | 500–2000 |

This reaction proceeds via a stepwise mechanism involving reactant and product complexes. The barrier height is comparable to other allylic systems like isobutene (146.3 kJ/mol) but higher than super-secondary systems (e.g., hexa-1,5-diene: 139.5 kJ/mol) .

Catalytic Hydroarylation

Platinum-catalyzed hydroarylation of propylene with furan derivatives selectively produces this compound. Key findings include:

-

Regioselectivity : A 44:1 branched-to-linear ratio is observed, favoring this compound over 2-n-propylfuran under [(tbpy)Pt(Ph)(THF)]⁺ catalysis at 100°C .

-

Mechanism : Propylene rotates in the square plane of the Pt complex, with transition states influenced by steric interactions between the isopropyl group and the bipyridyl ligand (ΔGrot‡ ≈ 10–11 kcal/mol) .

Oxidation Reactions

This compound oxidizes to furanones and hydroperoxides, depending on the oxidant:

-

Triplet O₂ : Forms stable hydroperoxides (e.g., 2-propenyl hydroperoxide) with a barrier of 29.6 kJ/mol .

-

Singlet O₂ : Despite lower barriers (~22.6 kJ/mol), reactions are thermodynamically disfavored due to the high energy of singlet O₂ (390 kJ/mol above triplet) .

| Oxidant | Product | Barrier (kJ/mol) |

|---|---|---|

| ³O₂ | Hydroperoxides | 29.6 |

| ¹O₂ | Cyclic peroxides | 22.6 |

Reduction Reactions

Catalytic hydrogenation saturates the furan ring, yielding tetrahydrofuran derivatives:

-

Conditions : Pd/C catalyst, H₂ gas, ambient pressure.

-

Outcome : Complete saturation of the furan ring to 2-isopropyltetrahydrofuran.

Electrophilic Substitution

The electron-rich furan ring undergoes regioselective substitution:

-

Halogenation : Bromination at the α-position produces brominated acetones (e.g., BrCH₂COCBr₃) alongside isopropyl bromide .

-

Nitration/Sulfonation : Directed by the isopropyl group’s steric and electronic effects, favoring substitution at the 5-position of the furan ring .

Organocatalytic Cycloaddition

This compound participates in [8 + 2]-cycloadditions with 8,8-dicyanoheptafulvene under Brønsted base activation:

-

Conditions : Cesium carbonate (Cs₂CO₃), toluene, 100°C.

Thermal Decomposition

Pyrolysis studies reveal fragmentation pathways:

-

Primary Products : Acetone, propylene, and CO.

-

Mechanism : Cleavage of the furan ring and isopropyl group via radical intermediates .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

| Compound | Barrier with ³O₂ (kJ/mol) | Hydroarylation Selectivity |

|---|---|---|

| 2-Methylfuran | 155.8 | Low |

| 2-Ethylfuran | 144.8 | Moderate |

| This compound | 145.0 | High (44:1) |

The isopropyl group enhances hydrophobicity and stabilizes transition states in substitution and oxidation reactions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The medicinal chemistry field has seen various applications of 2-isopropylfuran due to its biological activity:

- Anticancer Activity : The compound has been involved in the synthesis of derivatives that exhibit selective growth inhibitory activities against cancer cell lines. Its derivatives have shown promise in targeting the NLRP3 inflammasome, which plays a role in inflammatory diseases .

- Pharmacological Profiles : Research indicates that furan-containing compounds like this compound can modulate biological pathways, leading to potential therapeutic applications in treating conditions such as inflammation and cancer. The exploration of its derivatives may lead to the development of new drugs with enhanced efficacy and selectivity .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial settings:

- Flavoring Agents : The compound's pleasant aroma makes it suitable for use as a flavoring agent in the food industry. Its stability under various conditions enhances its utility in food formulations.

- Solvents and Additives : Due to its solvent properties, this compound can be employed as a solvent or additive in chemical processes, particularly those requiring non-polar solvents.

Case Studies and Data Analysis

To illustrate the applications of this compound, several case studies are summarized below:

Mécanisme D'action

The mechanism by which 2-Isopropylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways include the modulation of oxidative stress and the inhibition of certain enzymes involved in metabolic processes .

Comparaison Avec Des Composés Similaires

- 2-Methylfuran

- 2-Ethylfuran

- 2-Propylfuran

Comparison: 2-Isopropylfuran is unique due to its isopropyl substituent, which imparts distinct chemical and physical properties compared to its analogs. For instance, the isopropyl group increases the compound’s hydrophobicity and influences its reactivity in substitution reactions. This uniqueness makes this compound particularly valuable in applications requiring specific solubility and reactivity profiles .

Activité Biologique

2-Isopropylfuran (C₇H₁₀O) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a furan ring with an isopropyl substituent at the 2-position. Its molecular structure can be represented as follows:

- Molecular Formula : C₇H₁₀O

- CAS Number : 12200728

The compound is known for its presence in various fungal species, particularly Aspergillus candidus, where it has been reported to exhibit biological activity .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. In studies involving various microbial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . The compound's ability to inhibit lipid peroxidation further supports its role as an antioxidant.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.4 |

| ABTS Radical Scavenging | 18.7 |

| Lipid Peroxidation Inhibition | 30.1 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with microbial membranes, causing structural damage and increased permeability.

- Radical Scavenging : It effectively neutralizes reactive oxygen species (ROS), reducing oxidative damage in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, although further research is needed to elucidate these pathways .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial effects of various concentrations of this compound against common pathogens. The study concluded that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural preservative in food products .

Antioxidant Efficacy in Cell Models

Another study investigated the antioxidant effects of this compound in human cell lines exposed to oxidative stress. Results showed a marked decrease in cell death and oxidative markers when treated with the compound, indicating its protective role against oxidative damage .

Propriétés

IUPAC Name |

2-propan-2-ylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOPCURQYRRFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480176 | |

| Record name | 2-isopropylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10599-59-4 | |

| Record name | 2-(1-Methylethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-isopropylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44A434J7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040278 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stereochemistry in the synthesis of (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran?

A1: (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran is an insect pheromone. [] The synthesis of this compound, as described in the research, emphasizes the importance of stereochemistry. Pheromones often exhibit specific biological activity depending on their absolute configuration (R or S). Therefore, obtaining the desired enantiomer, in this case, the (R)-enantiomer, is crucial for replicating the pheromone's biological activity accurately. [] The researchers utilized a chiral shift 13C NMR experiment to determine the enantiomeric excess of the synthesized precursors, highlighting the importance of controlling and verifying stereochemistry in pheromone synthesis. []

Q2: Why is the synthesis of 5-methyl-2-isopropylfuran of interest to researchers?

A2: The synthesis of 5-methyl-2-isopropylfuran, as outlined in the research, showcases a straightforward approach to constructing this specific furan derivative. [] While the paper doesn't explicitly state the applications of this compound, substituted furans like 5-methyl-2-isopropylfuran are important building blocks in organic synthesis and frequently appear in various natural products and pharmaceuticals. Therefore, developing efficient and versatile synthetic routes for such compounds is crucial for advancing chemical research and drug discovery. []

Q3: How does the presence of allylic hydrogen atoms in 2-isopropylfuran and similar molecules influence their combustion behavior?

A3: this compound, like other molecules containing allylic hydrogen atoms, exhibits unique combustion characteristics. The research on hydrogen atom abstraction by molecular oxygen (3O2) reveals that allylic C-H bonds are particularly susceptible to attack by oxygen radicals. [] This abstraction reaction serves as a crucial initiation step in the combustion process. The rate constants for this reaction, calculated using computational chemistry methods, provide valuable insights into the reactivity and ignition behavior of fuels possessing allylic hydrogen atoms, including this compound. [] Understanding these kinetics is essential for refining combustion models and predicting fuel performance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.